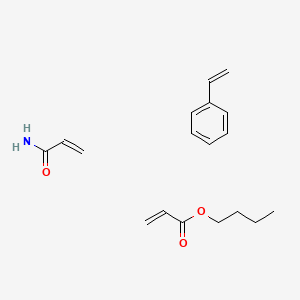
Butyl prop-2-enoate;prop-2-enamide;styrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl prop-2-enoate, prop-2-enamide, and styrene are components of a copolymer that is widely used in various industrial applications. This compound is known for its versatility and is utilized in the production of synthetic resins, fibers, rubbers, plastics, coatings, adhesives, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl prop-2-enoate involves the esterification of acrylic acid with butanol, typically catalyzed by an acid Styrene is synthesized via the dehydrogenation of ethylbenzene .
Industrial Production Methods
Industrial production of these compounds often involves large-scale chemical processes. For example, butyl prop-2-enoate is produced by the acid-catalyzed esterification of acrylic acid with butanol . Prop-2-enamide is produced by the hydration of acrylonitrile in the presence of a copper catalyst. Styrene is produced by the catalytic dehydrogenation of ethylbenzene .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Butyl prop-2-enoate can undergo oxidation reactions to form butyl prop-2-enoic acid.
Reduction: Prop-2-enamide can be reduced to form prop-2-enamine.
Substitution: Styrene can undergo substitution reactions, such as halogenation, to form various substituted styrenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenation reactions often use halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Butyl prop-2-enoic acid.
Reduction: Prop-2-enamine.
Substitution: Various substituted styrenes.
Scientific Research Applications
Butyl prop-2-enoate, prop-2-enamide, and styrene have numerous applications in scientific research:
Chemistry: Used in the synthesis of polymers and copolymers for various applications.
Biology: Prop-2-enamide is used in the study of protein interactions and as a cross-linking agent in gel electrophoresis.
Medicine: These compounds are used in the development of drug delivery systems and biomedical devices.
Industry: Widely used in the production of coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of these compounds varies depending on their application. For example, in polymerization reactions, butyl prop-2-enoate, prop-2-enamide, and styrene undergo free radical polymerization to form copolymers. The molecular targets and pathways involved include the formation of free radicals and the subsequent propagation of the polymer chain .
Comparison with Similar Compounds
Similar Compounds
Butyl acrylate: Similar to butyl prop-2-enoate but with different ester groups.
Acrylamide: Similar to prop-2-enamide but with different functional groups.
Vinylbenzene: Similar to styrene but with different substituents
Uniqueness
Butyl prop-2-enoate, prop-2-enamide, and styrene are unique due to their ability to form copolymers with a wide range of properties. This versatility makes them valuable in various industrial and research applications .
Properties
CAS No. |
25037-33-6 |
|---|---|
Molecular Formula |
C18H25NO3 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
butyl prop-2-enoate;prop-2-enamide;styrene |
InChI |
InChI=1S/C8H8.C7H12O2.C3H5NO/c1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2;1-2-3(4)5/h2-7H,1H2;4H,2-3,5-6H2,1H3;2H,1H2,(H2,4,5) |
InChI Key |
DMYJYHOOOWLWOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C=C.C=CC1=CC=CC=C1.C=CC(=O)N |
Related CAS |
25037-33-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















